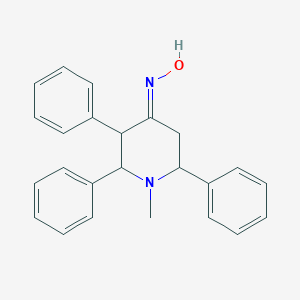
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound was first synthesized in the 1970s and has since been used to create animal models of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra. In
作用機序
The mechanism of action of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves its conversion into the toxic metabolite MPP+ by the enzyme MAO-B. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it accumulates in the mitochondria and inhibits complex I of the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately results in the degeneration of dopaminergic neurons.
生化学的および生理学的効果
The biochemical and physiological effects of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.
実験室実験の利点と制限
One advantage of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime in lab experiments is that it closely mimics the pathology of Parkinson's disease in humans, making it a valuable tool for studying the disease's pathogenesis and testing potential therapeutic interventions. Another advantage is that the selective degeneration of dopaminergic neurons allows for the study of the specific role of dopamine in the brain.
One limitation of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is that it is a highly toxic compound that requires careful handling and disposal. Additionally, the animal models created using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may not fully replicate the complexity of Parkinson's disease in humans, and the results obtained from these models may not be directly applicable to human patients.
将来の方向性
For research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the development of new animal models that more closely replicate the pathology of Parkinson's disease in humans, as well as the identification of new therapeutic targets for the disease. Additionally, research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may lead to a better understanding of the role of dopamine in the brain and its potential involvement in other neurological disorders. Finally, the development of new methods for synthesizing and handling 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may improve its safety and reliability as a research tool.
合成法
The synthesis of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves the reaction of 1-methyl-4-piperidone with hydroxylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with triphenylphosphine and iodine to form the oxime group. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has been widely used in scientific research to create animal models of Parkinson's disease. When 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is administered to animals, it is converted by the enzyme monoamine oxidase-B (MAO-B) into a toxic metabolite called MPP+. This metabolite is selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration and leads to the degeneration of these neurons. This process closely mimics the pathology of Parkinson's disease in humans and has been used to study the disease's pathogenesis, as well as to test potential therapeutic interventions.
特性
CAS番号 |
113849-85-7 |
|---|---|
製品名 |
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime |
分子式 |
C24H24N2O |
分子量 |
356.5 g/mol |
IUPAC名 |
(NE)-N-(1-methyl-2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C24H24N2O/c1-26-22(18-11-5-2-6-12-18)17-21(25-27)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,22-24,27H,17H2,1H3/b25-21+ |
InChIキー |
IZKDZFQLDMSHKG-NJNXFGOHSA-N |
異性体SMILES |
CN1C(C/C(=N\O)/C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
1-Methyl-2,3,6-triphenyl4-piperidinamine oxime |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



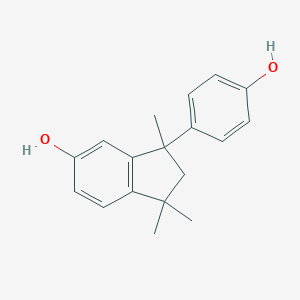

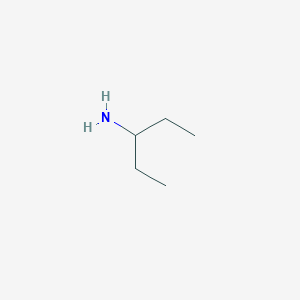
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
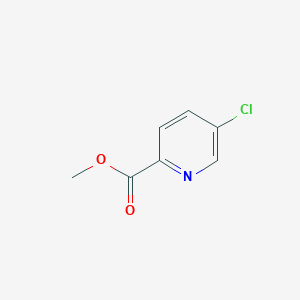
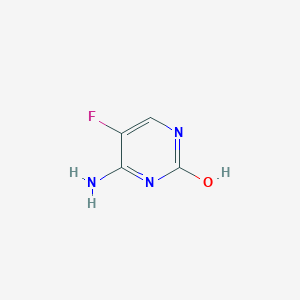

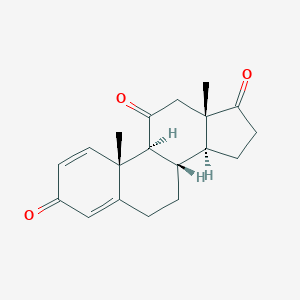
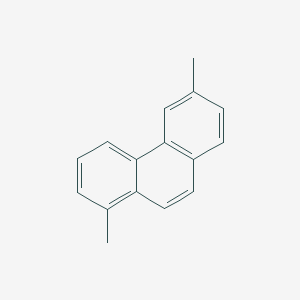
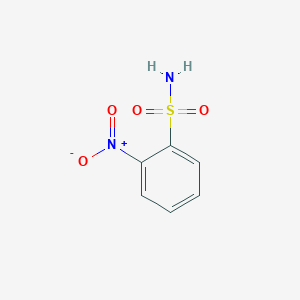
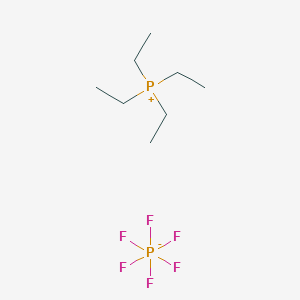
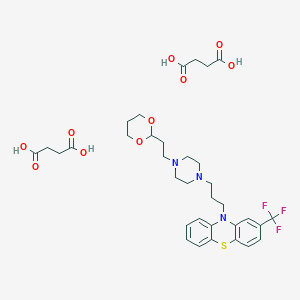

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)